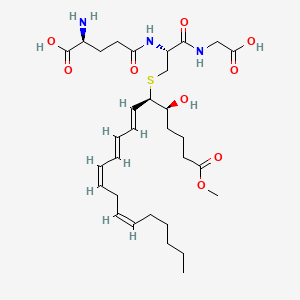

Leukotriene C4 methyl ester

Overview

Description

Leukotriene C4 methyl ester is a lipid mediator derived from arachidonic acid. It is a more lipid-soluble form of Leukotriene C4, which is a cysteinyl leukotriene. This compound is known for its potent smooth muscle contracting activity and is one of the constituents of the slow-reacting substance of anaphylaxis . It plays a significant role in the pathogenesis of asthma and acute allergic hypersensitivity by inducing bronchoconstriction and enhancing vascular permeability .

Mechanism of Action

Target of Action

Leukotriene C4 methyl ester primarily targets the Leukotriene C4 synthase (LTC4S) . LTC4S is an integral membrane protein that plays a crucial role in the inflammatory response, particularly in conditions such as asthma .

Mode of Action

This compound interacts with its target, LTC4S, by undergoing a conjugation reaction with the fatty acid LTA4 and GSH to form the pro-inflammatory Leukotriene C4 . This interaction results in the production of a potent smooth muscle contracting activity .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the arachidonic acid metabolic pathway . This pathway is initiated by the oxidation of arachidonic acid (AA) and the essential fatty acid eicosapentaenoic acid (EPA) by the enzyme arachidonate 5-lipoxygenase . The production of leukotrienes is usually accompanied by the production of histamine and prostaglandins, which also act as inflammatory mediators .

Pharmacokinetics

It is known that this compound is a more lipid-soluble form of leukotriene c4 , which suggests that it may have good bioavailability due to its ability to cross lipid membranes.

Result of Action

The action of this compound results in a range of molecular and cellular effects. It induces bronchoconstriction and renal vasoconstriction . It also stimulates mucus secretion in the lung, and produces contractions of nonvascular and some vascular smooth muscle .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, endoplasmic reticulum (ER) stress and major chemotherapeutic agents can induce Leukotriene C4 biosynthesis by transcriptionally upregulating and activating the enzyme microsomal glutathione-S-transferase 2 (MGST2) in cells of non-hematopoietic lineage . This suggests that the cellular environment and specific stress conditions can significantly influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

Leukotriene C4 methyl ester is involved in various biochemical reactions. It is produced by the enzyme Leukotriene C4 synthase (LTC4S), which is an integral membrane protein that catalyzes the conjugation reaction between the fatty acid LTA4 and GSH . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it interacts with the enzyme microsomal glutathione-S-transferase 2 (MGST2) during its biosynthesis .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It induces bronchoconstriction and renal vasoconstriction . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it triggers contractions in the smooth muscles lining the bronchioles .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is formed by the LTC4 synthase-catalyzed conjugation of glutathione to LTA4 . This compound exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in the leukotriene metabolic pathway . This pathway involves the oxidation of arachidonic acid (AA) and the essential fatty acid eicosapentaenoic acid (EPA) by the enzyme arachidonate 5-lipoxygenase . It interacts with various enzymes or cofactors during its metabolism, including the enzyme microsomal glutathione-S-transferase 2 (MGST2) .

Preparation Methods

Synthetic Routes and Reaction Conditions

Leukotriene C4 methyl ester can be synthesized through the glutathione S-transferase-dependent conjugation of reduced glutathione with leukotriene A4 methyl ester . This reaction typically occurs in the presence of cytosolic enzymes from mammalian skin. The optimal conditions for this synthesis involve the use of reverse-phase high-performance liquid chromatography (RP-HPLC) to separate and purify the product .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of methanol and water containing ammonium acetate buffer to maintain the pH at 5.4 . The product is typically stored at -20°C and packaged under argon to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

Leukotriene C4 methyl ester undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of oxidized derivatives.

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, resulting in reduced forms of the compound.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These derivatives often exhibit different biological activities and can be used in various research applications.

Scientific Research Applications

Leukotriene C4 methyl ester has a wide range of scientific research applications, including:

Chemistry: It is used as a reference compound in the study of leukotriene biosynthesis and metabolism.

Biology: It is used to investigate the role of leukotrienes in cellular signaling and immune responses.

Medicine: It is used in the development of therapeutic agents for the treatment of asthma and allergic diseases.

Industry: It is used in the formulation of diagnostic reagents and research tools for studying inflammatory processes

Comparison with Similar Compounds

Leukotriene C4 methyl ester is similar to other cysteinyl leukotrienes, such as Leukotriene D4 and Leukotriene E4. it is unique in its higher lipid solubility, which enhances its ability to penetrate cell membranes and exert its biological effects . Other similar compounds include:

Leukotriene D4: Known for its role in bronchoconstriction and vascular permeability.

Leukotriene E4: Involved in the regulation of immune responses and inflammation.

Leukotriene F4: A metabolite of Leukotriene C4 with distinct biological activities.

This compound stands out due to its potent smooth muscle contracting activity and its significant role in the pathogenesis of asthma and allergic diseases .

Properties

IUPAC Name |

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[(5S,6R,7E,9E,11Z,14Z)-5-hydroxy-1-methoxy-1-oxoicosa-7,9,11,14-tetraen-6-yl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H49N3O9S/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-26(25(35)16-15-18-29(39)43-2)44-22-24(30(40)33-21-28(37)38)34-27(36)20-19-23(32)31(41)42/h7-8,10-14,17,23-26,35H,3-6,9,15-16,18-22,32H2,1-2H3,(H,33,40)(H,34,36)(H,37,38)(H,41,42)/b8-7-,11-10-,13-12+,17-14+/t23-,24-,25-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEICPYXCIYSWOH-UYCXAPQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)OC)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)OC)O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H49N3O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901104248 | |

| Record name | L-γ-Glutamyl-S-[(1R,2E,4E,6Z,9Z)-1-[(1S)-1-hydroxy-5-methoxy-5-oxopentyl]-2,4,6,9-pentadecatetraen-1-yl]-L-cysteinylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901104248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

639.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73958-10-8 | |

| Record name | L-γ-Glutamyl-S-[(1R,2E,4E,6Z,9Z)-1-[(1S)-1-hydroxy-5-methoxy-5-oxopentyl]-2,4,6,9-pentadecatetraen-1-yl]-L-cysteinylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73958-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leukotriene C4 monomethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073958108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-γ-Glutamyl-S-[(1R,2E,4E,6Z,9Z)-1-[(1S)-1-hydroxy-5-methoxy-5-oxopentyl]-2,4,6,9-pentadecatetraen-1-yl]-L-cysteinylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901104248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of studying leukotriene C4 methyl ester, and how does it relate to understanding parasitic infections?

A: this compound is a useful tool for studying the biosynthesis of Leukotriene C4 (LTC4), a potent inflammatory mediator. [] Research has shown that parasitic organisms like Dirofilaria immitis possess glutathione S-transferases capable of catalyzing the formation of LTC4 methyl ester from Leukotriene A4 methyl ester and glutathione. [] This finding suggests that parasites may utilize LTC4 synthesis for survival and propagation within the host, potentially contributing to inflammation and disease. Understanding this process could lead to novel therapeutic strategies targeting parasitic infections.

Q2: The research mentions using Leukotriene A4 methyl ester to study Leukotriene C4 synthesis. Why use the methyl ester derivative instead of the natural substrate?

A: Leukotriene A4 methyl ester is often used as a more stable and readily available alternative to Leukotriene A4 in biochemical assays. [] While the natural enantiomer (5S, 6S)-Leukotriene A4 is the preferred substrate for LTC4 synthesis, racemic Leukotriene A4 methyl ester allows researchers to study the enantioselectivity of various glutathione S-transferases. [] This information is crucial for understanding the specific enzymes involved in LTC4 production and their potential as drug targets.

Q3: The research highlights the role of glutathione S-transferases in LTC4 synthesis. Could you elaborate on the potential implications of this finding for developing new therapies?

A: The discovery that various glutathione S-transferases, including those found in mammalian skin, can catalyze the conjugation of Leukotriene A4 methyl ester to LTC4 methyl ester opens up exciting possibilities for therapeutic intervention. [] By targeting specific glutathione S-transferase isozymes involved in LTC4 overproduction, researchers could potentially develop novel anti-inflammatory drugs with fewer side effects. This targeted approach could be particularly beneficial in treating inflammatory skin diseases or other conditions where LTC4 plays a significant role.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2'-(7''-Deazaguanine)ethyl]benzoic Acid N-Hydroxysuccinimide Ester](/img/structure/B565660.png)

![(7S)-7-Amino-5,7-dihydro-5-methyl-6H-dibenz[b,d]azepin-6-one](/img/structure/B565661.png)

![5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one](/img/structure/B565663.png)

![Ethyl 3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-2-sulfanylpropanoate](/img/structure/B565667.png)

![Ethyl 2-[[1-ethoxy-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-1-oxopropan-2-yl]disulfanyl]-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]propanoate](/img/structure/B565668.png)

![N-Benzyloxycarbonyl-4-[(3R)-3-amino-1-oxo-4-(phenylthio)butyl]morpholine](/img/structure/B565673.png)

![N-BENZYLOXYCARBONYL-4-[(3R)-3-AMINO-1-OXO-4-(HYDROXY)BUTYL]MORPHOLINE](/img/structure/B565674.png)